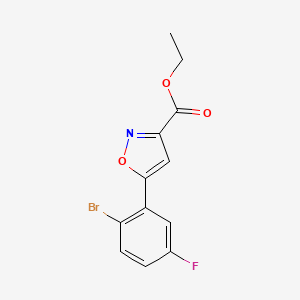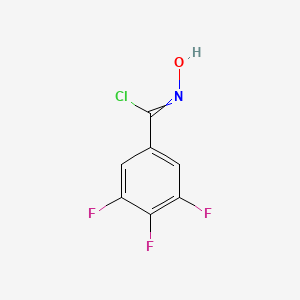
3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H3ClF3NO. It is known for its unique structure, which includes three fluorine atoms attached to a benzene ring, a hydroxyl group, and a chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product. The reaction conditions usually involve:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Reagents: Thionyl chloride, hydroxylamine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds
Reduction: Reduction reactions can yield amines
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride involves its ability to interact with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and chloride groups can participate in hydrogen bonding and nucleophilic substitution reactions, respectively, influencing its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzaldehyde: A precursor in the synthesis of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride
3,4,5-Trifluorobenzoic acid: Another trifluoromethyl-substituted compound with different reactivity
3,4,5-Trifluorophenylhydrazine: A related compound with similar functional groups
Uniqueness
This compound is unique due to its combination of trifluoromethyl, hydroxyl, and chloride groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H3ClF3NO |
|---|---|
Molecular Weight |
209.55 g/mol |
IUPAC Name |
3,4,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-4(9)6(11)5(10)2-3/h1-2,13H |
InChI Key |
NUSQWLWBBDNVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
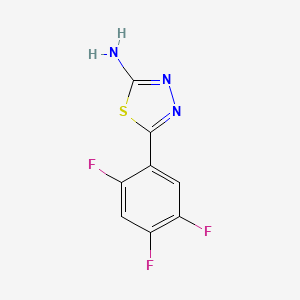



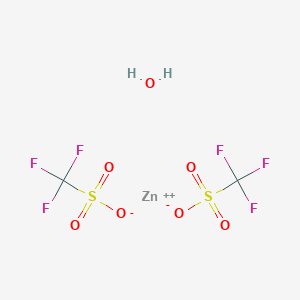

![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
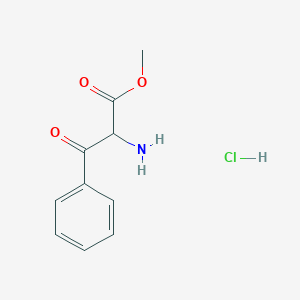
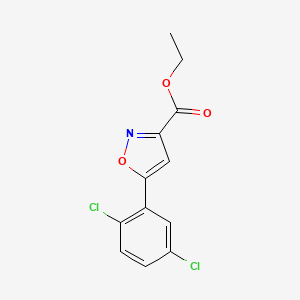
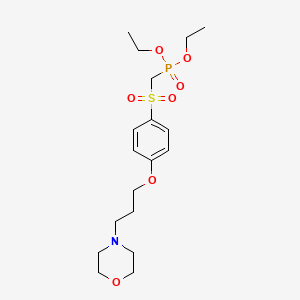
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
